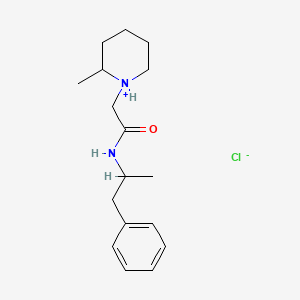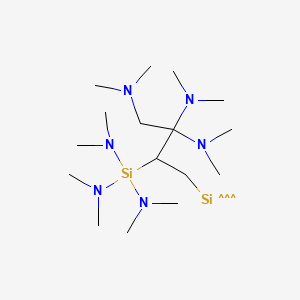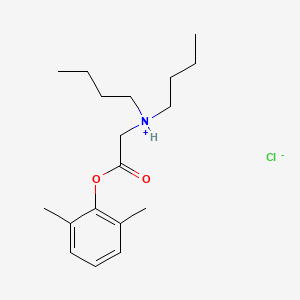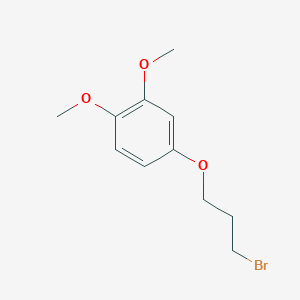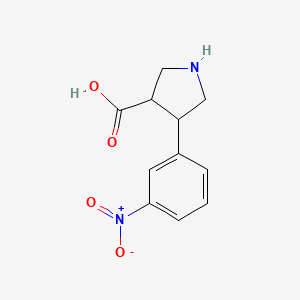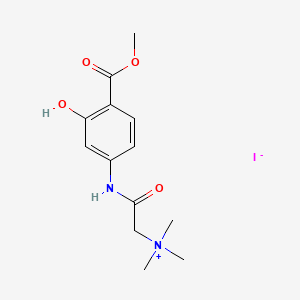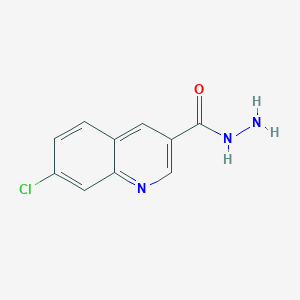
7-Chloroquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloroquinoline-3-carbohydrazide is a chemical compound belonging to the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of this compound typically begins with 7-chloroquinoline.
Hydrazide Formation: The carboxylic acid group on the quinoline ring is converted to a carbohydrazide group through a reaction with hydrazine hydrate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 100-150°C) to ensure complete conversion.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often includes the use of continuous flow reactors and automated systems to maintain precise reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
7-Chloroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its antibacterial and antifungal properties.
Medicine: It is investigated for potential therapeutic uses, including anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 7-Chloroquinoline-3-carbohydrazide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The exact pathways can vary depending on the specific application, but generally, it involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde
7-Chloroquinoline-3-carboxylate
7-Chloroquinoline
Uniqueness: 7-Chloroquinoline-3-carbohydrazide is unique due to its carbohydrazide group, which imparts different chemical reactivity and biological activity compared to other quinoline derivatives. This group enhances its potential for forming hydrogen bonds, which can be crucial for biological interactions.
Properties
Molecular Formula |
C10H8ClN3O |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
7-chloroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8ClN3O/c11-8-2-1-6-3-7(10(15)14-12)5-13-9(6)4-8/h1-5H,12H2,(H,14,15) |
InChI Key |
IHUXSOZRBCPDMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)NN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


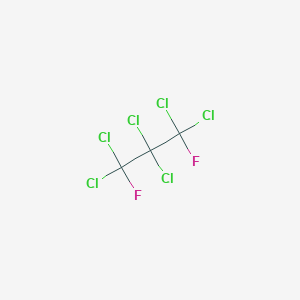
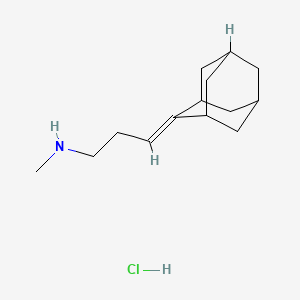

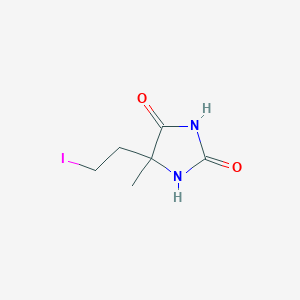
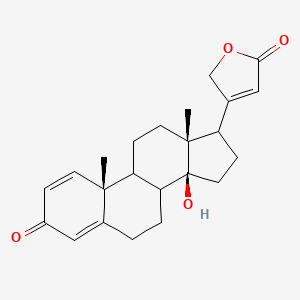

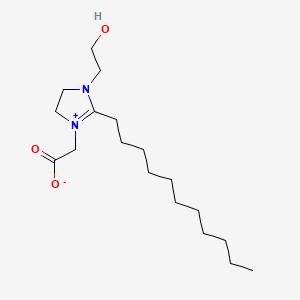
![diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride](/img/structure/B15343015.png)
